molecular formula C15H16BrNO2S B2897788 N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 349127-80-6

N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2897788
CAS No.: 349127-80-6
M. Wt: 354.26
InChI Key: UNUGAIHLCVBZPH-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a bromophenyl group attached to a trimethylbenzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the bromine atom and the trimethyl groups in this compound can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 3-bromoaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

  • Dissolve 3-bromoaniline in a suitable solvent such as dichloromethane.
  • Add 2,4,6-trimethylbenzenesulfonyl chloride to the solution.
  • Add a base (e.g., pyridine) to the reaction mixture.
  • Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the 3-bromophenyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic aromatic substitution: The aromatic rings in the compound can undergo reactions such as nitration, sulfonation, and halogenation.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic aromatic substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used. The reactions are usually conducted under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be employed.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.

    Electrophilic aromatic substitution: The products are the substituted aromatic compounds with functional groups such as nitro, sulfonyl, or halogen.

    Reduction: The major product is the corresponding amine derivative of the original sulfonamide.

Scientific Research Applications

N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel antimicrobial agents. Sulfonamides are known for their antibacterial properties, and modifications to the structure can enhance their efficacy and spectrum of activity.

    Biological Studies: The compound can be used in studies to investigate the interactions between sulfonamides and biological targets such as enzymes and receptors.

    Chemical Biology: It can serve as a probe to study the mechanisms of action of sulfonamide-based drugs and their effects on cellular processes.

    Material Science: The compound can be used in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2,4,6-trimethylbenzenesulfonamide
  • N-(3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide
  • N-(3-bromophenyl)-2,4,6-dimethylbenzenesulfonamide

Uniqueness

N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to the specific substitution pattern on the aromatic rings. The presence of the bromine atom at the 3-position and the trimethyl groups on the benzenesulfonamide moiety can influence its chemical reactivity and biological activity. These structural features can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-10-7-11(2)15(12(3)8-10)20(18,19)17-14-6-4-5-13(16)9-14/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUGAIHLCVBZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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